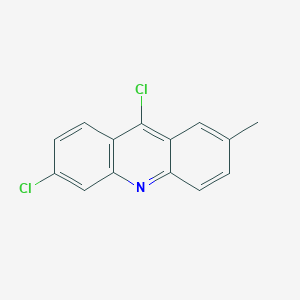

6,9-Dichloro-2-methylacridine

Description

Structure

3D Structure

Properties

CAS No. |

94355-79-0 |

|---|---|

Molecular Formula |

C14H9Cl2N |

Molecular Weight |

262.1 g/mol |

IUPAC Name |

6,9-dichloro-2-methylacridine |

InChI |

InChI=1S/C14H9Cl2N/c1-8-2-5-12-11(6-8)14(16)10-4-3-9(15)7-13(10)17-12/h2-7H,1H3 |

InChI Key |

JBDXTNVEZNZFCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6,9 Dichloro 2 Methylacridine

Classical and Modern Approaches to Acridine (B1665455) Core Synthesis

The formation of the tricyclic acridine skeleton is a well-established area of organic synthesis, with several named reactions forming the classical foundation. Modern methodologies have sought to improve the efficiency, yield, and environmental footprint of these traditional routes.

Classical Methods:

Bernthsen Acridine Synthesis: This is a fundamental method that involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C). pharmaguideline.comwikipedia.orgptfarm.pl The reaction proceeds through acylation of the diarylamine, followed by a cyclization and dehydration sequence. youtube.com The substituents on the final acridine product are determined by the substitution patterns of the diarylamine and carboxylic acid precursors. cambridge.org

Ullmann Acridine Synthesis: This approach involves the cyclization of N-arylanthranilic acids. scribd.comresearchgate.net The N-arylanthranilic acid precursor is often synthesized via an Ullmann condensation, which couples an aryl halide with an aminobenzoic acid using a copper catalyst. wikipedia.org The subsequent ring closure to form an acridone (B373769) is typically promoted by acids like polyphosphoric acid (PPA) or sulfuric acid, which is then converted to the target acridine. scribd.com

Friedländer Synthesis: While more commonly used for quinolines, variations of this synthesis can produce acridines. The general approach involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. pharmaguideline.comptfarm.pl For instance, the salt of anthranilic acid can be treated with cyclohexan-2-enone to yield 9-methylacridine. ptfarm.pl

Modern Approaches:

Modern synthetic chemistry has introduced new catalytic systems and energy sources to overcome the limitations of classical methods, such as harsh reaction conditions and low yields. tandfonline.com

Palladium-Catalyzed Reactions: Buchwald-Hartwig amination has emerged as a powerful alternative to the Ullmann condensation for synthesizing the diarylamine precursors required for acridine synthesis. nih.gov This method offers milder reaction conditions and broader substrate scope.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in acridine synthesis. tandfonline.comrsc.org It serves as an efficient heating source, promoting rapid reaction rates. researchgate.net

New Catalytic Systems: Researchers have explored alternatives to the traditional zinc chloride in the Bernthsen synthesis. Catalytic amounts of p-toluenesulphonic acid (p-TSA) have been used effectively, particularly in conjunction with microwave heating. tandfonline.com

A summary of key acridine core synthesis methods is presented below.

| Synthesis Method | Reactants | Typical Catalyst/Conditions | Primary Product | Citation(s) |

| Bernthsen Synthesis | Diarylamine, Carboxylic Acid | Zinc Chloride, 200-270 °C | 9-Substituted Acridine | wikipedia.orgyoutube.comcambridge.org |

| Ullmann Synthesis | N-Arylanthranilic Acid | Polyphosphoric Acid (PPA) | Acridone | scribd.comwikipedia.org |

| Friedländer Synthesis | Salt of Anthranilic Acid, Cyclohex-2-enone | 120 °C | 9-Methylacridine | pharmaguideline.comptfarm.pl |

| Buchwald-Hartwig Coupling | Aryl Halide, Aniline (B41778) derivative | Palladium catalyst | Diarylamine precursor | nih.gov |

Targeted Synthesis of Dichloroacridine Precursors

To synthesize 6,9-dichloro-2-methylacridine, the chlorine atoms are typically incorporated into the precursors before the final cyclization step. This strategy ensures their placement at the desired 6- and 9-positions.

A common and effective route to 9-chloroacridines involves the treatment of an acridone intermediate with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). pharmaguideline.comnih.govresearchgate.net Therefore, the synthesis of a dichlorinated precursor simplifies to the synthesis of the corresponding 6-chloro-2-methyl-9(10H)-acridone.

This acridone precursor can be constructed using an Ullmann-type reaction. For example, the copper-catalyzed condensation of 4-chloroaniline (B138754) with 2-amino-5-chlorobenzoic acid would form the necessary N-(4-chlorophenyl)-5-chloroanthranilic acid intermediate. Subsequent acid-catalyzed cyclization would yield the desired 6-chloroacridone, which could then be further manipulated. A more direct route to the target molecule would involve the cyclization of a precursor like 2-((4-chloro-2-formylphenyl)amino)-5-methylbenzoic acid.

An alternative modern strategy involves a Buchwald-Hartwig coupling to form the diarylamine backbone, followed by cyclization. For instance, the synthesis of the related 6,9-dichloro-2-methoxy-4-nitroacridine was achieved by coupling a triflate-activated chlorosalicylic acid derivative with a substituted aniline, followed by hydrolysis and then cyclization with POCl₃ to install both the acridine core and the 9-chloro substituent simultaneously. nih.gov This highlights a targeted approach where the substitution pattern is built into the linear precursors before the ring-closing step.

Regioselective Introduction of the Methyl Group

The placement of the methyl group at the C-2 position is crucial and is best controlled by incorporating this group into one of the starting materials. Attempting to introduce a methyl group onto a pre-formed 6,9-dichloroacridine core via electrophilic substitution is generally not regioselective and would likely result in a mixture of isomers. While electrophilic attack on the acridine ring preferentially occurs at the 2- and 7-positions, the presence of the deactivating chloro groups complicates this approach. pharmaguideline.com

The most reliable strategy is to use a methyl-substituted reactant in the initial C-N bond-forming step. For the synthesis of this compound, a Bernthsen-type approach would logically involve the condensation of a diarylamine like N-(2,5-dichlorophenyl)-4-methylaniline. The 4-methylaniline (p-toluidine) ensures that the methyl group will be located at the C-2 position of the final acridine product, while the 2,5-dichlorophenyl group directs the chlorine atoms to the C-6 and C-9 positions upon cyclization.

The general synthetic logic is as follows:

Select Precursors: Choose an aniline with the methyl group in the para position (e.g., 4-methylaniline) and another aromatic component carrying the chloro substituents in the correct orientation (e.g., 2,5-dichlorobenzoic acid or a related derivative).

Couple Precursors: Form the diarylamine intermediate, for example, N-(5-chloro-2-carboxyphenyl)-4-methylaniline, via a method like the Ullmann condensation or Buchwald-Hartwig amination.

Cyclize and Chlorinate: Induce cyclization to form the 2-methyl-6-chloroacridone. Subsequent treatment with POCl₃ would then yield the final product, this compound.

This precursor-based approach provides definitive control over the final substitution pattern, avoiding issues with regioselectivity in later-stage functionalization.

Optimization of Reaction Conditions and Yield

The efficiency of acridine synthesis is highly dependent on reaction conditions. Classical methods often suffer from low yields and require harsh conditions, such as high temperatures and long reaction times. tandfonline.com Significant research has focused on optimizing these parameters to improve product yield and process efficiency.

Key variables that are typically optimized include:

Catalyst: The choice and amount of catalyst are critical. In the traditional Bernthsen reaction, stoichiometric or even excess amounts of ZnCl₂ are often required. tandfonline.com Replacing this with a more efficient, catalytic system can significantly improve the reaction.

Temperature: High temperatures are often needed for cyclization, but excessive heat can lead to the formation of polymeric byproducts and degradation. tandfonline.com Finding the optimal temperature is a balance between achieving a sufficient reaction rate and minimizing side reactions.

Reaction Time: Classical syntheses can require up to 24 hours. wikipedia.org Modern methods like microwave-assisted synthesis can reduce this to minutes. tandfonline.com

Solvent: The choice of solvent can influence reactant solubility and reaction rates. However, as discussed later, eliminating the solvent entirely is a key goal for green chemistry.

A study on a modified Bernthsen synthesis of 9-substituted acridines demonstrated the impact of catalyst choice under microwave irradiation. The use of p-toluenesulphonic acid (p-TSA) as a catalyst in a solvent-free system provided superior results compared to traditional Lewis acids. tandfonline.com

The following table, adapted from research findings, illustrates the optimization of catalyst choice for the synthesis of 9-phenylacridine (B188086) from diphenylamine (B1679370) and benzoic acid under microwave irradiation. tandfonline.com

| Entry | Catalyst (mol%) | Time (min) | Yield (%) |

| 1 | ZnCl₂ (10) | 15 | 40 |

| 2 | FeCl₃ (10) | 15 | 45 |

| 3 | Montmorillonite K-10 | 20 | 50 |

| 4 | p-TSA (10) | 12 | 85 |

| 5 | No Catalyst | 30 | No Reaction |

Green Chemistry Principles in the Synthesis of this compound

In line with the principles of green chemistry, recent efforts in acridine synthesis have focused on developing more environmentally benign methodologies. These include reducing waste, using less hazardous chemicals, and improving energy efficiency.

A significant advancement in green organic synthesis is the development of solvent-free, or solid-state, reactions. These methods reduce pollution, lower costs, and simplify reaction procedures and product work-ups. Several studies have reported the successful synthesis of acridine derivatives under solvent-free conditions. sid.irresearchgate.netresearchgate.net

These reactions are often facilitated by thermal heating or microwave irradiation. tandfonline.comresearchgate.net For example, the synthesis of 9-aryl-hexahydroacridine-1,8-diones has been achieved in nearly quantitative yields by reacting aromatic aldehydes with dimedone and a nitrogen source (like ammonium (B1175870) acetate) under solvent-free thermal conditions. researchgate.net A modified Bernthsen synthesis has also been successfully performed in a solventless system using p-TSA as a catalyst under microwave irradiation, which is described as a simple, clean, and fast method. tandfonline.com This approach avoids the use of high-boiling, often toxic, polar solvents like N-methylpyrrolidone or nitrobenzene (B124822) that were common in traditional Ullmann-type reactions. wikipedia.org

The development of sustainable catalytic systems is another cornerstone of green chemistry. This involves replacing stoichiometric, often toxic, reagents with reusable, non-toxic, and highly efficient catalysts.

Acid Catalysis: As mentioned, the replacement of stoichiometric ZnCl₂ in the Bernthsen synthesis with catalytic amounts of a milder, solid organic acid like p-toluenesulphonic acid represents a move toward sustainability. tandfonline.com

Heterogeneous Catalysts: The use of solid, heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused. A magnetically separable nanocomposite, Fe₃O₄@Polyaniline-SO₃H, has been developed and used as a highly efficient and reusable solid acid catalyst for the synthesis of acridinedione derivatives. mdpi.com Another example is the use of a Co/C catalyst derived from rice husks, an agricultural byproduct, for the microwave-assisted synthesis of acridines in water, an environmentally benign solvent. rsc.org

Metal-Free Catalysis: To avoid the cost and potential toxicity of heavy metal catalysts, metal-free reaction conditions are being explored. One study identified a metal-free system using a combination of trifluoroacetic acid (TFA), tert-butyl hydroperoxide (TBHP), and oxygen for the synthesis of acridines from o-acylanilines and cyclohexanones. wordpress.com

These strategies align with the goal of creating more economical and environmentally friendly synthetic routes for complex molecules like this compound.

Reaction Mechanisms and Reactivity of 6,9 Dichloro 2 Methylacridine

Nucleophilic Aromatic Substitution Reactions at the C-9 and C-6 Positions

The acridine (B1665455) ring system is inherently electron-deficient, particularly at the C-9 position, due to the electron-withdrawing effect of the heterocyclic nitrogen atom. This deficiency is further amplified by the presence of two chlorine atoms, which are strong withdrawing groups. Consequently, the C-9 position of 6,9-dichloro-2-methylacridine is highly activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom at this position is an excellent leaving group, readily displaced by a variety of nucleophiles. The C-6 position, while also bearing a chloro substituent, is generally less reactive towards nucleophilic attack compared to the C-9 position.

Kinetic and Thermodynamic Studies of Substitution Pathways

Kinetic studies on the nucleophilic substitution of 9-chloroacridines have shown that the reactions typically follow second-order kinetics, consistent with a bimolecular SNAr mechanism. The rate of reaction is dependent on the concentration of both the acridine substrate and the nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, the formation of which is often the rate-determining step.

While specific thermodynamic data for the substitution pathways of this compound are not extensively documented in publicly available literature, the high reactivity of the 9-chloro position suggests that the substitution reactions are thermodynamically favorable, leading to the formation of more stable products. The stability of the resulting substituted acridine is a key driving force for the reaction.

Influence of Nucleophile Nature and Reaction Environment

The rate and outcome of nucleophilic substitution reactions on this compound are significantly influenced by the nature of the nucleophile and the reaction environment, including the solvent.

Nature of the Nucleophile: Stronger nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, react more readily with the electron-deficient C-9 position. The nucleophilicity of amines, for instance, is influenced by their basicity and steric hindrance. Less hindered primary amines are generally more reactive than bulkier secondary amines.

Reaction Environment: The choice of solvent plays a crucial role in the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are often employed for SNAr reactions. ddugu.ac.inlibretexts.org These solvents are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity. youtube.comyoutube.com Polar protic solvents, like alcohols, can also be used, but they may decrease the nucleophilicity of anionic nucleophiles through hydrogen bonding, potentially slowing down the reaction. libretexts.orgyoutube.comyoutube.com The reaction temperature is another critical parameter, with higher temperatures generally leading to faster reaction rates.

Electrophilic Aromatic Substitution Reactions on the Acridine Core

The acridine nucleus is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of an activating methyl group at the C-2 position can facilitate such reactions. The regioselectivity of EAS on this compound is directed by the combined electronic effects of the methyl and chloro substituents.

Regioselectivity Directed by the Methyl Group and Chloro-Substituents

The substituents on the acridine ring play a crucial role in directing the position of incoming electrophiles.

Methyl Group (CH₃) at C-2: The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. libretexts.org It increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The positions ortho (C-1 and C-3) and para (C-7, relative to the C-2 position in the same ring) to the methyl group are activated.

The final regiochemical outcome of an EAS reaction on this compound will be a result of the interplay of these directing effects. The activating effect of the methyl group will likely dominate, directing the electrophile to the ring containing the methyl group. Within that ring, the positions C-1, C-3, and C-4 are potential sites of substitution. The C-1 and C-3 positions are ortho to the activating methyl group. The chloro group at C-6 will primarily direct to the C-5 and C-7 positions. The high deactivation of the ring containing the C-9 chloro group makes substitution on that ring less likely. Predicting the precise major product often requires consideration of both electronic and steric factors.

Mechanisms of Halogenation, Nitration, and Sulfonation

While specific experimental data for the halogenation, nitration, and sulfonation of this compound are scarce, the general mechanisms for these electrophilic aromatic substitution reactions on acridine derivatives can be described.

Halogenation: This reaction typically involves the use of a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). The catalyst polarizes the halogen molecule, generating a more potent electrophile that is then attacked by the electron-rich acridine ring.

Nitration: Nitration is commonly carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. nih.gov

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile in this reaction is sulfur trioxide (SO₃) or protonated SO₃. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituents at the C-6 and C-9 positions of this compound serve as excellent handles for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-9 and C-6 positions can potentially allow for selective functionalization. The C-9 position is generally more reactive in these transformations.

Commonly employed cross-coupling reactions for aryl chlorides include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. masterorganicchemistry.comresearchgate.net It is a versatile method for forming new C-C bonds. For this compound, this reaction could be used to introduce new aryl or alkyl groups at the C-6 and/or C-9 positions. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a base and a suitable phosphine (B1218219) ligand. acsgcipr.orgpurdue.edubeilstein-journals.orgwikipedia.org This would allow for the introduction of various primary or secondary amine functionalities at the C-6 and C-9 positions of the acridine core.

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of an aryl halide with a terminal alkyne to form a C-C triple bond. researchgate.netorganic-chemistry.orglibretexts.org This provides a route to introduce alkynyl substituents onto the acridine scaffold.

The success and regioselectivity of these cross-coupling reactions on this compound would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Suzuki-Miyaura Coupling for C-C Bond Formation

No specific studies detailing the Suzuki-Miyaura coupling of this compound with organoboron reagents to form new carbon-carbon bonds have been found in the surveyed literature. While this reaction is a powerful tool for the arylation of aryl halides, its application to this specific substrate has not been reported.

Buchwald-Hartwig Amination for C-N Bond Formation

There is no available experimental data on the palladium-catalyzed Buchwald-Hartwig amination of this compound to form carbon-nitrogen bonds. Research on the selective amination of related dichloro-heterocycles exists, but direct application and results for this compound are absent from the scientific record.

Reductive and Oxidative Transformations of the Acridine System

Specific studies on the reductive or oxidative transformations of the this compound system could not be located. The redox behavior of the acridine core is known, but detailed experimental findings, such as cyclic voltammetry data or the results of reactions with specific oxidizing or reducing agents for this compound, have not been published.

Photochemical Reactivity and Excited State Behavior

Information regarding the specific photochemical reactivity and excited-state behavior of this compound is not available. While the photophysics and photochemistry of the parent acridine and various derivatives are well-documented, the influence of the specific 6,9-dichloro-2-methyl substitution pattern on these properties has not been experimentally detailed in the available literature.

Derivatization and Functionalization Strategies

Synthesis of C-9 Substituted Acridine (B1665455) Derivatives

The chlorine atom at the C-9 position of the acridine ring is exceptionally labile and susceptible to nucleophilic substitution. This high reactivity is attributed to the electron-withdrawing nature of the heterocyclic nitrogen atom and the stability of the resulting intermediate. Consequently, the C-9 position is the most common site for initial derivatization.

The displacement of the C-9 chloro group by amine nucleophiles is a fundamental and widely utilized strategy for the synthesis of 9-aminoacridine (B1665356) derivatives. This reaction typically proceeds by heating the 6,9-dichloro-2-methylacridine with a primary or secondary amine. arabjchem.org The choice of solvent and reaction conditions can be optimized to achieve high yields. For instance, the reaction can be carried out in solvents like methanol (B129727) or phenol. arabjchem.orgarabjchem.org

The general mechanism involves the nucleophilic attack of the amine on the C-9 carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the corresponding 9-aminoacridine derivative. A series of 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines has been prepared using this methodology, highlighting its utility. nih.gov

The reaction conditions for the synthesis of various 9-aminoacridine derivatives are summarized below.

| Starting Material | Amine Nucleophile | Solvent | Conditions | Product | Reference |

| 2-Methyl-9-chloroacridine | Aromatic amines | Methanol | Reflux, 50-60 °C | 2-Methyl-9-(arylamino)acridine | arabjchem.org |

| 9-Chloroacridine | p-Toluidine | Phenol | 100 °C, then reflux | 9-[(4'-Methyl)phenylamino]acridine | arabjchem.org |

| 9-Chloroacridine | 2-Aminobenzoic acid | Phenol | 100 °C, then reflux | 9-[(2'-Carboxy)phenylamino]acridine hydrochloride | arabjchem.org |

Amide functionalization at the C-9 position can also be achieved, although it often proceeds through an initial amine substitution followed by acylation. The resulting 9-amidoacridines are another important class of derivatives with diverse applications.

The reactivity of the C-9 position is also exploited to create hybrid molecules and conjugates, where the acridine scaffold is covalently linked to other biologically active moieties. This molecular hybridization strategy aims to combine the properties of both parent molecules, potentially leading to synergistic effects or novel mechanisms of action.

For example, acridine has been conjugated with O6-benzylguanine, a substrate for the DNA repair enzyme MGMT, to create hybrid drugs. nih.gov In this approach, a linker is typically attached to the C-9 amino group of an acridine derivative, and the other end of the linker is then coupled to the second molecule. Another example involves the synthesis of acridine-cobalt bis(dicarbollide) conjugates, where a 9-azido derivative of acridine is prepared and then coupled to an alkyne-containing boron cluster via a copper(I)-catalyzed azide-alkyne cycloaddition ("click" reaction). mdpi.com This modular approach allows for the creation of a diverse library of hybrid compounds. if-pan.krakow.pldntb.gov.uanih.gov

Functionalization at the Methyl Group (C-2 Position)

The methyl group at the C-2 position is attached to the aromatic acridine core, making its alpha-carbon a benzylic position. This imparts unique reactivity, allowing for a range of functionalization strategies that are distinct from those at the C-6 and C-9 positions.

One of the most common transformations of the benzylic methyl group is its oxidation to a carboxylic acid. libretexts.orglibretexts.org This reaction is typically carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. libretexts.orgyoutube.comleah4sci.com The reaction proceeds regardless of the length of the alkyl chain, cleaving it down to a single carboxyl group directly attached to the aromatic ring. libretexts.org A key requirement for this oxidation is the presence of at least one benzylic hydrogen atom. libretexts.orglibretexts.org This transformation is significant as it converts an electron-donating, ortho-, para-directing alkyl group into an electron-withdrawing, meta-directing carboxyl group, which can profoundly alter the electronic properties and subsequent reactivity of the acridine ring.

The resulting 6,9-dichloroacridine-2-carboxylic acid can then serve as a versatile intermediate for further elaborations, such as esterification or amidation, to introduce a variety of functional groups.

The benzylic C-H bonds of the C-2 methyl group are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. This makes the methyl group susceptible to free radical reactions, most notably halogenation. byjus.com

Benzylic bromination is selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, or under UV irradiation. youtube.com The reaction proceeds via a free-radical chain mechanism involving the following steps:

Initiation: Homolytic cleavage of the initiator or the Br-Br bond (formed in small quantities from NBS) to generate bromine radicals. byjus.com

Propagation: A bromine radical abstracts a benzylic hydrogen from the C-2 methyl group to form a resonance-stabilized benzylic radical and HBr. This radical then reacts with Br2 (or NBS) to form the brominated product and a new bromine radical, which continues the chain. byjus.comyoutube.com

Termination: Combination of any two radical species. byjus.com

The resulting 2-(bromomethyl)-6,9-dichloroacridine is a highly useful synthetic intermediate. The benzylic bromide is a reactive electrophile that can readily undergo nucleophilic substitution (SN1 or SN2) reactions, providing a pathway to a wide range of derivatives with functional groups attached to the C-2 side chain. themasterchemistry.com

Transformations Involving the C-6 Chloro Group

The chloro group at the C-6 position is an aryl chloride, making it significantly less reactive towards nucleophilic substitution than the C-9 chloro group. libretexts.org Standard SNAr (Nucleophilic Aromatic Substitution) reactions at this position generally require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring to activate the substrate, which are absent in this case. nih.govopenstax.org

However, the functionalization of the C-6 position can be effectively achieved through modern transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have become powerful tools for forming C-C, C-N, and C-O bonds at aryl chloride positions. mdpi.comresearchgate.net

For example, the Buchwald-Hartwig amination allows for the coupling of aryl chlorides with a wide range of amines. nih.govnih.gov A typical catalytic system for such a transformation on a related heterocyclic chloride might involve a palladium source like Pd(OAc)2, a bulky electron-rich phosphine (B1218219) ligand such as Xantphos, and a base like Cs2CO3. nih.gov Similarly, Suzuki or Stille couplings could be employed to form new carbon-carbon bonds at the C-6 position, linking the acridine core to other aryl or alkyl groups. researchgate.net

These palladium-catalyzed methods offer a regioselective route to functionalize the C-6 position without disturbing the C-2 methyl group, allowing for the synthesis of complex, tri-substituted acridine derivatives.

Development of Polymeric and Oligomeric Acridine Structures

The incorporation of acridine moieties into polymeric and oligomeric structures is a known strategy to develop materials with specific optical, electronic, or biological properties. This often involves the polymerization of functionalized acridine monomers. However, a comprehensive search of available scientific literature did not yield specific studies detailing the synthesis or characterization of polymers or oligomers derived directly from this compound.

General methodologies for creating acridine-containing polymers could theoretically be adapted for this compound. These might include:

Chain-growth polymerization: Introducing a polymerizable group (e.g., vinyl, acrylate) onto the acridine core would allow for its incorporation into a polymer backbone.

Step-growth polymerization: Functionalizing the acridine with two reactive groups could enable its use as a monomer in condensation reactions to form polyesters, polyamides, or polyimides.

However, without specific experimental data for this compound, any discussion of reaction conditions, polymer properties, or potential applications would be purely speculative.

Stereoselective Synthesis of Chiral Acridine Derivatives

The synthesis of chiral acridine derivatives is of interest due to the potential for stereospecific interactions with biological targets. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture.

The 2-methyl group in this compound does not inherently make the molecule chiral. Chirality would need to be introduced by adding a chiral center or by creating a situation of planar or axial chirality, for example, through the introduction of bulky substituents that restrict rotation.

A review of the literature did not reveal any specific reports on the stereoselective synthesis of chiral derivatives of this compound. General approaches to creating chiral acridines could involve:

Asymmetric synthesis: Directly synthesizing a chiral derivative from achiral starting materials using a chiral catalyst or reagent.

Chiral resolution: Separating a racemic mixture of a chiral this compound derivative into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent.

The absence of published research in these specific areas for this compound suggests that this particular compound may not have been a primary focus for the development of advanced polymeric materials or chiral therapeutic agents to date. Further research would be necessary to explore these potential derivatization pathways and to characterize the resulting compounds and materials.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of "6,9-Dichloro-2-methylacridine" in solution.

While one-dimensional (1D) NMR spectra provide initial information, multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. For instance, HMBC and HSQC experiments are instrumental in confirming the substitution patterns of acridone (B373769) derivatives. mdpi.com These techniques would definitively establish the connectivity within the "this compound" molecule. The expected ¹H NMR spectrum would show signals for the aromatic protons on the acridine (B1665455) core and a distinct singlet for the methyl group protons. The ¹³C NMR spectrum would display signals for all carbon atoms, with the chemical shifts influenced by the electron-withdrawing chloro substituents and the electron-donating methyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | 7.0 - 8.5 | The exact shifts are influenced by the positions of the chloro and methyl substituents. |

| Methyl Protons | 2.0 - 3.0 | Expected to be a singlet. |

| Aromatic Carbons | 115 - 150 | Chemical shifts are dependent on the substitution pattern. |

| Methyl Carbon | 15 - 25 |

Note: These are predicted ranges based on known data for similar acridine derivatives.

Dynamic NMR (DNMR) studies can provide insights into conformational changes and other dynamic processes, such as restricted rotation around single bonds or molecular aggregation. While significant conformational flexibility is not expected in the rigid acridine core of "this compound," DNMR could be employed to study its interactions with other molecules or potential self-association behavior in solution. Such studies have been used to characterize novel substituted piperazines. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Characterization

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.gov For "this compound," HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. This technique is routinely used in the characterization of newly synthesized acridine derivatives. mdpi.com The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing characteristic losses of the chloro and methyl substituents.

Interactive Data Table: Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Expected m/z of Molecular Ion [M]⁺ |

| C₁₄H₉Cl₂N | 277.0166 | ~277.0166 |

Note: The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak.

X-ray Crystallography for Solid-State Structural Elucidation

The crystal structure of "this compound" would reveal the planarity of the acridine ring system. Any deviations from planarity, as well as the precise orientation of the methyl group, would be determined from the torsion angles. The analysis of related acridine structures shows that the acridinium (B8443388) cation is often nearly flat. mdpi.com

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For "this compound," these interactions would likely include π-π stacking of the acridine rings and halogen bonding involving the chlorine atoms. mdpi.comnih.gov Understanding these interactions is crucial for predicting the material's physical properties. The study of co-crystals of acridine with other molecules has highlighted the importance of hydrogen bonds and π-π stacking in determining the crystal packing. mdpi.com

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | To be determined by X-ray diffraction |

| Space Group | To be determined by X-ray diffraction |

| Key Intermolecular Interactions | π-π stacking, Halogen bonding |

Note: The actual crystallographic parameters can only be determined experimentally.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

The FTIR and Raman spectra of this compound are expected to be rich and complex, displaying characteristic bands corresponding to the vibrations of the acridine core and the attached chloro and methyl groups. The complementarity of FTIR and Raman spectroscopy is crucial; vibrations that are strong in Raman may be weak in FTIR, and vice versa, allowing for a more complete structural characterization.

Key Vibrational Modes:

Aromatic C-H Stretching: The aromatic C-H stretching vibrations of the acridine ring are anticipated in the 3100-3000 cm⁻¹ region.

Methyl Group Vibrations: The 2-methyl group will exhibit characteristic C-H stretching vibrations, both symmetric and asymmetric, typically in the 2980-2870 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the heterocyclic acridine skeleton are expected to produce a series of strong to medium intensity bands in the 1650-1400 cm⁻¹ region. These bands are fundamental for identifying the acridine core.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of these bands can provide information about the substitution pattern on the aromatic rings.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to give rise to strong bands in the fingerprint region, typically between 800 and 600 cm⁻¹. The presence of two chlorine atoms at positions 6 and 9 will likely result in distinct C-Cl stretching frequencies.

An interactive data table summarizing the expected key vibrational frequencies for this compound, based on data from related compounds, is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |

| Methyl C-H Stretch (asymmetric) | ~2960 | FTIR, Raman |

| Methyl C-H Stretch (symmetric) | ~2870 | FTIR, Raman |

| Aromatic C=C/C=N Stretch | 1650-1400 | FTIR (strong), Raman (strong) |

| Methyl C-H Bend (asymmetric) | ~1460 | FTIR, Raman |

| Methyl C-H Bend (symmetric) | ~1375 | FTIR, Raman |

| Aromatic C-H In-plane Bend | 1300-1000 | FTIR, Raman |

| Aromatic C-H Out-of-plane Bend | 900-675 | FTIR (strong) |

| C-Cl Stretch | 800-600 | FTIR (strong), Raman (strong) |

Note: The data in this table is inferred from spectroscopic data of acridine and its substituted derivatives. The actual experimental values for this compound may vary.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to probe the electronic structure and photophysical properties of this compound. The electronic transitions within the π-conjugated system of the acridine core give rise to characteristic absorption and emission spectra. The nature and position of the substituents significantly influence these properties.

Electronic Absorption (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands, characteristic of the acridine chromophore. These bands arise from π→π* transitions within the aromatic system. The presence of chlorine and methyl substituents will cause shifts in the absorption maxima (λmax) compared to the parent acridine molecule.

Chloro Substituents: The chlorine atoms at positions 6 and 9 are expected to act as auxochromes, causing a bathochromic (red) shift in the absorption bands due to the extension of conjugation through their lone pair electrons.

Methyl Substituent: The methyl group at position 2, being an electron-donating group, will also likely contribute to a slight bathochromic shift.

Based on studies of related substituted acridines, the absorption spectrum of this compound in a non-polar solvent is anticipated to show strong absorption bands in the UV and near-visible regions.

Electronic Emission (Fluorescence) Spectroscopy:

Acridine and many of its derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (corresponding to an absorption maximum), this compound is expected to exhibit fluorescence emission at a longer wavelength than its absorption. The difference between the absorption and emission maxima is known as the Stokes shift.

An interactive data table summarizing the anticipated electronic absorption and emission properties of this compound is provided below.

| Spectroscopic Property | Expected Wavelength Range (nm) | Transition Type |

| Absorption Maximum (λmax) | 350 - 450 | π→π* |

| Emission Maximum (λem) | 400 - 550 | Fluorescence |

Note: The data in this table is an estimation based on the known spectroscopic properties of substituted acridine derivatives. The actual experimental values will be dependent on the solvent and other experimental conditions.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6,9-Dichloro-2-methylacridine, DFT calculations can elucidate fundamental properties that govern its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. youtube.comyoutube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, DFT calculations would determine the energies of these frontier orbitals and map their electron density distributions. This analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The electron density of the HOMO is expected to be localized on the electron-rich parts of the acridine (B1665455) ring system, while the LUMO's density would be distributed over the electron-deficient areas, influenced by the electron-withdrawing chlorine atoms.

Table 1: Illustrative Frontier Molecular Orbital Properties for an Acridine Derivative This table presents typical data generated from a DFT/FMO analysis and does not represent experimentally verified values for this compound.

| Parameter | Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.2 | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -1.8 | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | 4.4 | Suggests moderate chemical reactivity and kinetic stability. |

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H stretching, C=C ring vibrations, and C-Cl stretching.

Comparing the computed spectrum with experimental data allows for a detailed assignment of the observed vibrational bands. researchgate.net Furthermore, DFT can be used to predict electronic transitions, which helps in interpreting UV-Visible absorption spectra. nih.gov These calculations provide insights into the nature of the electronic excitations, such as π→π* transitions within the acridine aromatic system. The accuracy of these predictions is highly dependent on the chosen functional and basis set. scielo.org.co

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table shows a sample of data that would be generated from DFT calculations for vibrational analysis. The assignments are based on typical frequency ranges for organic molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980-2900 | Methyl group C-H stretching |

| ν(C=C/C=N) | 1650-1500 | Aromatic ring stretching |

| δ(C-H) | 1450-1300 | In-plane C-H bending |

| ν(C-Cl) | 800-650 | Carbon-Chlorine stretching |

Molecular Dynamics (MD) Simulations of Reactivity and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic scale. researchgate.net

For this compound, MD simulations can be employed to study its conformational dynamics and its interactions with other molecules, such as solvents or potential reactants. These simulations can reveal how the molecule behaves in a condensed phase, providing information on its flexibility, solvation shell structure, and the stability of any intermolecular complexes it may form. mdpi.com By tracking the trajectories of atoms over time, MD can help identify preferential binding orientations and interaction energies, which are crucial for understanding reactivity in a realistic chemical environment. concord.orgescholarship.org

Reaction Mechanism Prediction and Transition State Analysis

Understanding the mechanism of a chemical reaction involves mapping the potential energy surface (PES) that connects reactants to products. Computational chemistry, especially using DFT methods, is invaluable for this purpose. mdpi.com For a proposed reaction involving this compound, calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS).

A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. By locating the TS and calculating its energy, the activation energy (Ea) of the reaction can be determined. This allows for the theoretical prediction of reaction rates and helps to distinguish between competing reaction pathways. mdpi.com Analysis of the transition state's geometry provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their activities. While often used in drug discovery, QSAR can also be applied to develop mechanistic hypotheses for chemical reactivity, excluding any clinical relevance.

In this context, a QSAR model for a series of acridine derivatives, including this compound, would involve several steps:

Data Set Generation: A set of acridine compounds with varying substituents would be defined.

Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Building: A dependent variable representing chemical reactivity (e.g., the rate constant of a specific reaction) would be measured or calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates the descriptors (independent variables) with the reactivity (dependent variable).

Mechanistic Interpretation: The resulting QSAR equation can provide insight into the reaction mechanism. For instance, if reactivity is strongly correlated with a descriptor related to the LUMO energy, it would suggest that the reaction is controlled by the molecule's ability to accept electrons. If steric descriptors are dominant, it would imply that the size and shape of the substituents are critical for the reaction to occur.

This approach allows for the formulation of data-driven hypotheses about which molecular features are most influential for a particular chemical transformation.

Applications in Organic Synthesis and Materials Science Research

Building Blocks for Complex Organic Molecules

In the field of organic synthesis, 6,9-dichloro-2-methylacridine serves as a valuable building block for the creation of more complex molecular architectures. Its utility stems from the reactivity of the chlorine atoms at the 6 and 9 positions, which can be displaced by various nucleophiles to introduce new functional groups and extend the molecular framework.

A closely related compound, 6,9-dichloro-2-methoxy-4-nitroacridine, is recognized as a key synthetic precursor for acridines modified at the C-4 and C-9 positions. nih.gov This highlights the role of the dichloroacridine scaffold as a foundational element in the synthesis of a diverse range of substituted acridine (B1665455) derivatives. The synthetic strategies often involve nucleophilic substitution reactions where the chloro groups are replaced by amines, thiols, or other moieties to generate novel compounds with specific properties. nih.gov For instance, the reaction of 6,9-dichloro-2-methoxyacridine (B108733) with N,N'-diethylpentan-1,4-diamine is a step in the synthesis of certain 4,9-diaminoacridines. nih.gov

The versatility of the acridine core, functionalized with reactive chloro groups, allows for its incorporation into larger, more intricate molecular systems. This adaptability makes it a significant component in the toolbox of synthetic chemists aiming to construct complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Precursors for Fluorescent Probes and Dyes (non-biological in vivo)

Acridine and its derivatives have long been recognized for their fluorescent properties, making them attractive precursors for the synthesis of fluorescent probes and dyes. researchgate.netmdpi.com While many applications of acridine-based dyes are in the biological realm, their inherent photophysical properties also lend themselves to the development of probes for non-biological systems. The fluorescence of these compounds is sensitive to their environment, which can be exploited for sensing applications. mdpi.com

The synthesis of acridine dyes often involves the condensation of 1,3-diaminobenzene derivatives. wikipedia.org The functionalization of the acridine core, such as in this compound, provides a pathway to tune the photophysical properties of the resulting dyes. The chlorine atoms can be substituted with various auxochromic groups to modulate the absorption and emission wavelengths, as well as the quantum yield of the fluorophore.

While specific examples of non-biological fluorescent probes derived directly from this compound are not extensively documented in the reviewed literature, the general principles of dye synthesis suggest its potential as a precursor. The reactivity of the chloro groups allows for the attachment of recognition elements for specific analytes or for incorporation into larger polymeric or solid-state systems for sensing applications.

Components in Organic Electronic Materials

The unique electronic and photophysical properties of the acridine scaffold have led to its investigation in the field of organic electronic materials. Acridine derivatives are being explored for their potential use in various components of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and as charge transport materials.

Acridine derivatives have shown promise as materials for OLEDs. researchgate.netifmo.runih.govmdpi.comresearchgate.net Their rigid and planar structure can contribute to good thermal stability and efficient charge transport, which are crucial for device performance and longevity. The inherent fluorescence of the acridine core can be harnessed for light emission in the emissive layer of an OLED.

Research has focused on synthesizing novel acridine derivatives with tailored electronic properties to optimize their performance in OLEDs. By modifying the substituents on the acridine ring, it is possible to tune the emission color, quantum efficiency, and charge injection/transport characteristics of the material. While direct applications of this compound in commercial OLEDs are not specified in the available literature, its structure represents a fundamental unit that can be chemically modified to create advanced OLED materials.

The electron-deficient nature of the acridine ring system, coupled with its planarity, suggests that its derivatives could function as effective charge transport materials in organic electronic devices. rsc.org Efficient charge transport is essential for the operation of devices like OLEDs and organic photovoltaic cells. The ability of a material to transport either electrons (n-type) or holes (p-type) is a key determinant of its utility.

The molecular packing in the solid state plays a critical role in determining the charge transport properties of organic semiconductors. The planar structure of acridine derivatives can facilitate π-π stacking, which is a favorable arrangement for charge hopping between adjacent molecules. By attaching various substituents to the this compound core, it is possible to influence the intermolecular interactions and, consequently, the charge mobility of the material. Theoretical studies on related aromatic systems have shown that substituent modifications can significantly impact the electronic properties and charge transport characteristics. rsc.org

Ligands in Metal-Catalyzed Reactions

The nitrogen atom within the acridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic allows acridine derivatives to function as ligands in metal-catalyzed reactions. The field of catalysis has seen a significant impact from the development of ligands that can tune the reactivity and selectivity of metal centers. nih.govmdpi.comyoutube.com

Recent research has explored the use of acridine-based pincer ligands in transition metal-catalyzed reactions. nih.gov These ligands can form stable complexes with metals and have been shown to be effective in reactions such as the palladium-catalyzed cross-coupling of aryl halides. nih.govresearchgate.netresearchgate.net The rigid acridine backbone can provide a well-defined coordination geometry around the metal center, which can influence the outcome of the catalytic cycle.

While specific studies detailing the use of this compound as a ligand are not prevalent, the fundamental structure is analogous to other acridine-based ligands that have shown catalytic activity. The electronic properties of the acridine ring, which can be modified by the chloro and methyl substituents, can influence the electron-donating ability of the nitrogen atom and thus the properties of the resulting metal complex. The synthesis and characterization of metal complexes with various ligands, including those with Schiff base and other nitrogen-containing heterocycles, are an active area of research. nih.govresearchgate.netnih.gov

Corrosion Inhibition Research (focus on mechanism of action)

Acridine and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netresearchgate.netrsc.orgsemanticscholar.orgnih.govscite.airesearchgate.net The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comelectrochemsci.orgyoutube.comresearchgate.net

The mechanism of corrosion inhibition by acridine derivatives involves several key processes:

Adsorption: The primary step in corrosion inhibition is the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through two main mechanisms: physisorption and chemisorption. researchgate.netrsc.org

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the acridine molecule can become protonated at the nitrogen atom, leading to the adsorption of the cationic species.

Chemisorption: This involves the formation of a coordinate-type bond between the lone pair of electrons on the nitrogen atom of the acridine ring and the vacant d-orbitals of the metal atoms. The presence of π-electrons in the aromatic rings also contributes to the adsorption through π-metal interactions. mdpi.com

Formation of a Protective Film: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, preventing the diffusion of corrosive species (such as H+ and Cl- ions in acidic media) to the metal surface. electrochemsci.org

Blocking of Active Sites: The inhibitor molecules can adsorb onto the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) occur, thereby blocking these reactions. electrochemsci.org Acridine derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. researchgate.netrsc.orgsemanticscholar.org

The molecular structure of the acridine derivative plays a crucial role in its inhibition efficiency. The planar nature of the acridine ring allows for a high surface coverage on the metal. The presence of substituents, such as the chloro and methyl groups in this compound, can influence the electron density distribution in the molecule and its adsorption characteristics. Electron-donating groups can enhance the adsorption and, consequently, the inhibition efficiency. nih.gov

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to study the performance and mechanism of corrosion inhibitors. researchgate.netelectrochemsci.orgyoutube.comresearchgate.net These studies have consistently shown that acridine derivatives can significantly reduce the corrosion rate of steel in acidic solutions.

Biological Activity Research and Mechanistic Investigations Strictly in Vitro and Non Clinical

Investigations of Molecular Interactions with DNA and RNA In Vitro

The planar, tricyclic ring structure of acridine (B1665455) compounds is central to their ability to interact with the helical structure of DNA and, to some extent, RNA. farmaciajournal.comnih.gov

DNA Intercalation Mechanisms and Binding Affinity

The primary mechanism by which acridine derivatives interact with DNA is intercalation. farmaciajournal.comnih.gov This process involves the insertion of the planar acridine ring system between the adjacent base pairs of the DNA double helix. farmaciajournal.com This interaction is stabilized by non-covalent forces, including van der Waals and hydrophobic interactions between the acridine molecule and the DNA bases. farmaciajournal.comnih.gov

For related acridine compounds, such as various 6-chloro-2-substituted-9-aminoacridine derivatives, DNA binding affinities have been determined. For instance, a series of 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines showed binding affinities in the range of 2.0 x 10^5 M⁻¹. nih.gov Similarly, studies on 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) revealed binding constants around 6.5 x 10^4 M⁻¹. nih.gov It is plausible that 6,9-Dichloro-2-methylacridine would exhibit a comparable binding affinity due to its structural similarity. The binding process is often studied using spectroscopic titration, where changes in the UV-Vis absorbance of the compound are monitored upon addition of DNA. nih.govmdpi.com

Table 1: DNA Binding Constants of Related Acridine Derivatives

| Compound | Binding Constant (K) M⁻¹ | Method |

|---|---|---|

| 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines | ~2.0 x 10⁵ | Viscometric Titration |

| 9-amino-6-chloro-2-methoxyacridine (ACMA) | ~6.5 x 10⁴ | Spectrophotometry, T-Jump Kinetics |

This table is provided for illustrative purposes based on structurally similar compounds.

Effects on Nucleic Acid Structure and Function

DNA intercalation by acridine compounds leads to significant structural changes in the nucleic acid. The insertion of the molecule between base pairs causes the DNA helix to unwind and lengthen to accommodate the intercalator. nih.gov This distortion can interfere with the normal function of DNA, blocking the processes of replication and transcription by preventing the binding of polymerases and other essential proteins. farmaciajournal.comnih.gov Viscometry and DNA unwinding assays using supercoiled plasmid DNA are common in vitro methods to observe these effects. nih.govnih.govnih.gov

While less studied, interactions with RNA are also possible. The planar acridine ring could intercalate into double-stranded regions of RNA or interact with other structures like hairpins and loops, potentially disrupting RNA's regulatory functions. nih.govnih.gov

Enzyme Inhibition Studies In Vitro (e.g., topoisomerases)

A primary mechanism of action for many biologically active acridine derivatives is the inhibition of DNA topoisomerases. nih.govmdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. oup.com

Structure-Activity Relationships for Enzyme Target Engagement

Structure-activity relationship (SAR) studies on various acridine derivatives have provided insights into the features required for potent topoisomerase inhibition. nih.gov

Planar Acridine Core : The flat aromatic system is essential for DNA intercalation, which is the first step in poisoning the topoisomerase-DNA complex. oup.com

Substituents at C9 : The nature of the substituent at the 9-position is critical. Often, an amino group or a substituted aniline (B41778), as seen in the clinical drug amsacrine, is crucial for the compound's ability to stabilize the cleavable complex. nih.govnih.gov

Substituents on the Acridine Ring : Electron-donating groups (like methoxy) or electron-withdrawing groups (like chloro) on the acridine ring can modulate DNA binding affinity and the electronic properties of the molecule, influencing its inhibitory potency. nih.govresearchgate.net For example, SAR studies have shown that electron-donating groups at the C2 position can increase activity. ceon.rs The presence of chlorine at C6 and a methyl group at C2 in this compound would be expected to fine-tune its interaction with the DNA-enzyme complex.

Cellular Uptake and Subcellular Localization Studies in Model Cell Lines In Vitro (excluding any clinical relevance)

For a compound to interact with intracellular targets like DNA and topoisomerases, it must first cross the cell membrane. In vitro studies using model cell lines are employed to understand these processes. plos.org

Cellular uptake of small molecules like acridines can occur through passive diffusion, driven by a concentration gradient across the plasma membrane. The lipophilicity of the compound, influenced by substituents like chloro and methyl groups, plays a key role in this process. The uptake can be quantified over time using techniques like flow cytometry or fluorescence microscopy if the compound is fluorescent, which many acridines are. plos.org

Once inside the cell, the primary site of localization for DNA intercalating and topoisomerase-inhibiting agents is the nucleus, where the cellular DNA is located. nih.gov Subcellular localization can be visualized using confocal microscopy, often co-staining the nucleus with a specific dye (like DAPI) to confirm the compound's accumulation in that compartment. plos.org Some acridine derivatives may also accumulate in acidic organelles like lysosomes due to protonation of basic side chains, though the structure of this compound lacks a strongly basic functional group. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Targets (In Vitro)

The acridine scaffold is a well-established pharmacophore known for its ability to intercalate into DNA and inhibit enzymes such as topoisomerases. mostwiedzy.ploup.com Structure-activity relationship (SAR) studies on acridine derivatives have been pivotal in optimizing their biological activity for various therapeutic and research applications. While specific SAR studies focusing exclusively on this compound are not extensively detailed in the public domain, the broader SAR landscape of related 9-acridinones and 6,9-disubstituted acridines provides significant insights into how structural modifications influence their in vitro activity against molecular targets.

Research on related compounds, such as 6,9-dichloro-2-methoxyacridine (B108733) derivatives, has demonstrated that substitutions on the acridine core are critical for their biological effects. For example, in studies on antileishmanial agents, the nature of substituents on a related acridine framework was shown to significantly impact the activity. nih.gov It was observed that the size of cycloalkyl rings and the presence of specific chemical groups on thiophene (B33073) fragments attached to the acridine core directly influenced the antipromastigote activity. nih.gov This suggests that modifications to the 2-methyl group or the chloro-substituents at positions 6 and 9 of this compound would likely modulate its interaction with biological targets.

For many acridine derivatives, the primary mechanism of action involves DNA intercalation, which is influenced by the planarity of the tricyclic system and the nature of substituents that can engage in hydrogen bonding or electrostatic interactions with the DNA backbone or base pairs. researchgate.net The chlorine atoms at positions 6 and 9 in this compound are expected to enhance the lipophilicity of the molecule, potentially facilitating membrane passage, and also influence its electronic properties, which are crucial for intercalation. The 2-methyl group, while a simple substitution, can affect the electronic distribution and steric profile of the molecule, thereby influencing its binding affinity to target macromolecules.

In the broader context of 9-anilinoacridine (B1211779) derivatives, which are known topoisomerase II inhibitors, substitutions on both the acridine and the anilino rings have been extensively studied. oup.com These studies have shown that even minor changes can lead to significant differences in activity, highlighting the sensitivity of the drug-target interaction to the chemical structure. oup.com By analogy, any modification to the this compound core would be expected to have a pronounced effect on its biological activity.

Table 1: Inferred Structure-Activity Relationships for Acridine Derivatives (In Vitro)

| Molecular Target | Structural Modification on Acridine Core | Effect on In Vitro Activity |

| DNA | Planar tricyclic system | Facilitates intercalation between DNA base pairs. researchgate.net |

| DNA | Cationic side chain at position 9 | Enhances binding to the negatively charged phosphate (B84403) backbone of DNA. |

| Topoisomerase II | Substitutions on the acridine and 9-anilino rings | Modulates inhibitory activity. oup.com |

| Leishmania species (promastigotes) | Size of cycloalkyl ring on a thiophene substituent (on a related 6,9-dichloro-2-methoxyacridine) | Inverse relationship: smaller rings led to higher activity. nih.gov |

| Leishmania species (promastigotes) | Nitrile group on a thiophene substituent (on a related 6,9-dichloro-2-methoxyacridine) | Influences antileishmanial activity. nih.gov |

Development of Research Probes for Biological Systems (e.g., fluorescent labels for imaging)

The inherent fluorescence of the acridine nucleus makes it an attractive scaffold for the development of research probes for biological systems. mostwiedzy.pl These probes are instrumental in fluorescence imaging, a non-destructive and highly sensitive technique used for real-time visualization of cellular processes and the tracking of biomolecules in living cells. rsc.org The development of fluorescent probes often involves modifying a core fluorophore, like acridine, to create derivatives that can report on specific biological events or localize to particular cellular compartments.

While the direct application of this compound as a fluorescent probe is not prominently documented, the general principles of probe design using the acridine framework are well-established. Acridine derivatives have been utilized as fluorescent probes for various applications, including staining nucleic acids in cells and as components of more complex probes designed to detect specific enzymatic activities. mostwiedzy.plnih.gov

The design of such probes often involves the strategic placement of substituents on the acridine ring to modulate its photophysical properties (e.g., absorption and emission wavelengths, quantum yield) and to introduce functionalities for targeting or sensing. For instance, the chlorine and methyl substituents on this compound will influence its fluorescence characteristics. The development of a research probe from this compound would likely involve further chemical modification, such as the introduction of a reactive group for bioconjugation or a recognition moiety for a specific analyte.

The utility of fluorescent probes in biological research is vast, enabling the study of enzyme activity, ion concentrations, and changes in the cellular microenvironment with high spatiotemporal resolution. rsc.org For example, a probe might be designed to exhibit a change in its fluorescence properties upon binding to a target molecule or upon cleavage by an enzyme. This "turn-on" or "turn-off" mechanism allows for the sensitive detection of the biological process of interest. Given the robust chemical nature and favorable photophysical properties of the acridine core, derivatives of this compound could potentially be developed into specialized probes for various biological imaging applications.

Table 2: Potential Applications of Acridine-Based Fluorescent Probes

| Application Area | Probe Design Principle | Example of Use |

| Nucleic Acid Staining | Intercalation into DNA or RNA, leading to enhanced fluorescence. | Visualization of chromosomes and nuclei in fixed or living cells. |

| Enzyme Activity Detection | An acridine fluorophore is quenched by a recognition moiety that is cleaved by a specific enzyme, restoring fluorescence. | Real-time monitoring of enzyme activity in cell lysates or living cells. rsc.org |

| pH Sensing | The fluorescence properties of the acridine core are sensitive to the local pH environment. | Measuring pH changes within cellular compartments like lysosomes or endosomes. |

| Bioconjugation | Introduction of a reactive group to the acridine scaffold for covalent attachment to proteins or other biomolecules. | Tracking the localization and dynamics of a target protein within a cell. |

Environmental and Sustainability Research Aspects

Degradation Pathways of Acridines in Model Systems

The environmental persistence of acridine (B1665455) and its derivatives is determined by their susceptibility to various degradation processes. Studies on model systems reveal that both abiotic and biotic pathways contribute to the breakdown of these heterocyclic aromatic compounds. nih.govasm.org The degradation rate and mechanism are often dependent on the specific substituents on the acridine ring and the prevailing environmental conditions. nih.govasm.org

Under anaerobic conditions, acridine has been shown to degrade extensively within weeks. semanticscholar.orgosti.gov A tentative degradation pathway suggests an initial oxidation, followed by routes common for the breakdown of oxidized aromatic compounds. semanticscholar.orgosti.gov A variety of intermediates have been identified in these anaerobic studies, including heterocyclic, homocyclic aromatic, and aliphatic compounds. semanticscholar.org

For chlorinated aromatic compounds, which would include 6,9-dichloro-2-methylacridine, abiotic degradation pathways are also significant. cloudfront.net These processes can be mediated by reactive iron minerals found in aquifers, such as iron sulfides and magnetite. bohrium.comresearchgate.net The primary abiotic degradation reactions for chlorinated compounds include:

Reductive elimination: The removal of two adjacent chlorine atoms. cloudfront.net

Hydrogenolysis: The replacement of a chlorine atom with a hydrogen atom. cloudfront.net

Dehydrohalogenation: The removal of a hydrogen and a chlorine atom from adjacent carbons. cloudfront.net

Hydrolysis: The reaction with water to replace a chlorine atom with a hydroxyl group. cloudfront.net

While these abiotic pathways are often slower than microbial degradation, they can lead to the complete breakdown of the chlorinated solvent. nih.gov The presence of chloro-substituents on the acridine ring likely influences its susceptibility to these abiotic degradation mechanisms, although specific research on chlorinated acridines is needed to confirm the exact pathways.

Photodegradation Mechanisms in Aqueous Environments

Acridine compounds are known to be photochemically active, and their degradation in aqueous environments is often initiated by the absorption of light. nih.gov The primary mechanism in the photodegradation of many organic contaminants under UV irradiation is the production of highly reactive hydroxyl radicals (•OH). conicet.gov.ar These radicals are powerful oxidants capable of degrading complex organic molecules into simpler compounds, ultimately leading to mineralization into carbon dioxide and water. conicet.gov.ar

Heterogeneous photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), has been successfully used for the degradation of acridine dyes such as acridine orange and acriflavine. conicet.gov.arnih.gov In this process, the photocatalyst absorbs light energy, generating electron-hole pairs that react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then attack the acridine molecule. conicet.gov.ar The efficiency of this process can be influenced by factors such as the crystalline phase of the TiO₂ (anatase or rutile), pH, and the presence of oxidizing agents like hydrogen peroxide. conicet.gov.arnih.gov Studies on acridine orange showed degradation rates of up to 98% under irradiation from a high-pressure mercury lamp in the presence of a polymeric metalloporphyrin catalyst. nih.gov

Acridine photocatalysis itself represents another mechanism, where the acridine nucleus acts as the photocatalyst. nih.gov This process can be facilitated by a photoinduced proton-coupled electron transfer (PCET) within the singlet excited state of an acridine–substrate complex. nih.govnih.gov This mechanism has been leveraged for various synthetic transformations, highlighting the inherent photoreactivity of the acridine core. nih.gov The photolysis of 9-acridinecarboxaldehyde in aqueous solution, for instance, occurs rapidly in sunlight, with lifetimes in the range of 5-10 minutes, yielding 9-acridinecarboxylic acid and acridine as primary products. rsc.org It is plausible that this compound undergoes similar photodegradation processes in aquatic environments, driven by direct photolysis or photocatalytic reactions.

Biotransformation Studies in Controlled Biological Systems

Microorganisms play a crucial role in the environmental fate of acridines through biotransformation. nih.govsemanticscholar.org Various bacteria and fungi have demonstrated the ability to metabolize the acridine ring system, typically through hydroxylation and ring-cleavage reactions. nih.govresearchgate.net